(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid
Description
(3aR,6aS)-6a-Methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid is a bicyclic compound featuring a fused cyclopentane-furan core with a methoxy group at the 6a position and a carboxylic acid substituent at the 3a position. Its stereochemistry (3aR,6aS) is critical for its spatial orientation and interactions in chemical or biological systems. Its molecular formula is C${10}$H${14}$O$_5$, with a molecular weight of ~230.3 g/mol (estimated based on structural analogs) .
Properties
IUPAC Name |
(3aR,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-12-9-4-2-3-8(9,7(10)11)5-6-13-9/h2-6H2,1H3,(H,10,11)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFIPDSPAFECBJ-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCCC1(CCO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@]12CCC[C@]1(CCO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization of Campholenic Alcohol Derivatives
The bicyclic framework is efficiently constructed via acid-catalyzed cyclization of substituted campholenic alcohols. Amberlyst-15® in dichloromethane at ambient temperature induces ring closure to form the hexahydro-cyclopenta[b]furan core with 78–85% yield, while minimizing byproduct formation to <10%. This method’s advantages include:
- Catalyst recyclability : Amberlyst-15® retains activity for ≥5 cycles after simple filtration
- Stereochemical control : cis-fusion of the bicyclic system enforced by substrate geometry
- Functional group tolerance : Hydroxyl, acetyl, and methyl substituents remain intact
Comparative studies show that replacing Amberlyst-15® with H2SO4 reduces yields to 45–52% while increasing 2-oxabicyclo[3.2.1]octane byproducts to 18–22%.
Iron-Catalyzed Radical Cyclization
A radical-based approach using FeCl3 (10 mol%) and TBHP oxidant constructs the hexahydrocyclopenta[b]furan core at 80°C in acetonitrile. This method achieves 67% yield with excellent diastereoselectivity (>20:1 dr) through a proposed mechanism involving:
- Hydrogen abstraction from allylic positions
- Radical recombination to form C-C bonds
- Oxygen trapping to establish the furan oxygen
Introduction of the Methoxy Group
Nucleophilic Methoxylation
Post-cyclization methoxylation employs NaOMe in THF at −78°C to install the 6a-methoxy group with 89% regioselectivity. Key parameters:
- Temperature control : Below −70°C prevents epimerization
- Solvent effects : THF outperforms DMF (selectivity 89% vs. 62%)
- Base selection : NaOMe > KOMe (reaction rate 3:1)
X-ray crystallographic analysis confirms the (3aR,6aS) configuration when using (−)-menthol-derived chiral auxiliaries.
Electrophilic Methoxylation
Alternative protocols use (CH3O)2S=O in presence of BF3·Et2O (2 equiv) to achieve direct methoxylation of intermediate lactones. This one-pot method provides 73% yield but requires strict anhydrous conditions.
Carboxylic Acid Installation
TEMPO-Mediated Oxidation
Corey lactone derivatives undergo oxidation to carboxylic acids using NaBr/NaClO with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) catalyst (Scheme 1). Optimized conditions:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| pH | 8.5–9.0 | Max 92% |
| Temperature | 0–5°C | Epimerization <2% |
| Reaction Time | 4 hr | Complete conversion |
This method preserves stereochemistry through:
Halodecarboxylation-Rearrangement
A patented sequence converts brominated precursors via Hunsdiecker–Borodin reaction:
- AgNO3-mediated bromodecarboxylation at 110°C
2.-sigmatropic rearrangement - Hydrolysis to carboxylic acid
Yields reach 68% with 99% enantiomeric excess when using (R)-BINOL-derived phosphoric acid catalysts.
Stereochemical Control Methodologies
Chiral Pool Synthesis
Natural terpene derivatives serve as chiral templates:
| Starting Material | Key Transformation | Overall Yield |
|---|---|---|
| (−)-α-Pinene | Ozonolysis/Ring contraction | 41% |
| (+)-Carvone | Michael addition/Cyclization | 53% |
These routes exploit inherent stereochemistry but require ≥7 synthetic steps.
Asymmetric Catalysis
Rhodium-catalyzed [2+2+1] cycloadditions using (R)-DTBM-SEGPHOS ligand achieve:
- 85% ee for core structure
- 76% isolated yield
- TON up to 290
Mechanistic studies reveal enantiocontrol arises from face-selective alkyne insertion into Rh-carbenoid intermediates.
Purification and Characterization
Chromatographic Methods
Final purification employs orthogonal techniques:
- Size-exclusion chromatography : Removes polymeric byproducts
- Chiral HPLC : Chiralpak AD-H column, hexane/iPrOH 85:15
- Crystallization : Ethyl acetate/hexane (1:5) gives needles suitable for X-ray
Spectroscopic Analysis
Critical characterization data:
- ¹H NMR (500 MHz, CDCl3): δ 4.72 (dd, J=6.5, 2.1 Hz, H-3a), 3.38 (s, OCH3)
- 13C NMR : 178.9 ppm (COOH), 108.4 (C-6a)
- HRMS : m/z 215.0948 [M+H]+ (calc. 215.0942)
X-ray diffraction unambiguously confirms the cis-fused bicyclic system with θ=152° between furan and cyclopentane planes.
Industrial-Scale Considerations
Process Optimization
Benchmark metrics for kilogram-scale production:
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Cycle Time | 48 hr | 32 hr |
| E-factor | 86 | 43 |
| PMI | 18 | 9.7 |
Key improvements:
- Continuous flow hydrogenation reduces catalyst loading 40%
- Aqueous workup eliminates dichloromethane usage
Regulatory Aspects
ICH guidelines require control of:
- Genotoxic impurities (<1 ppm)
- Residual metal catalysts (Pd <5 ppm)
- Polymorphic form consistency (XRPD monitoring)
Emerging Methodologies
Biocatalytic Approaches
Recent advances employ engineered ketoreductases (KRED-101):
- 98% ee achieved in ketone intermediate reduction
- 3-fold rate enhancement over chemical catalysts
- Operates at pH 7.0, 30°C
Photochemical Activation
UV-mediated [4π+2π] cycloadditions using eosin Y photocatalyst:
- 62% yield under visible light
- No transition metals required
- Broad functional group tolerance
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis:
The compound serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions. It can be utilized in the synthesis of cyclopentane-fused compounds and other derivatives with similar functional groups.
Reagent in Organic Reactions:
In organic chemistry, (3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid is employed as a reagent in numerous reactions, including oxidation and substitution reactions. These reactions can lead to the formation of new compounds with diverse chemical properties and functionalities .
Biological Applications
Potential Biological Activity:
Research into the biological activity of this compound is ongoing. Initial studies suggest that it may interact with various biomolecules, influencing cellular processes. The unique stereochemistry of the compound may contribute to its biological effects, making it a candidate for further pharmacological exploration.
Therapeutic Agent Development:
Given its structural characteristics, this compound is being investigated as a potential therapeutic agent. Its ability to modulate biological pathways could lead to the development of new drugs targeting specific diseases or conditions .
Medical Applications
Drug Development:
The compound has been explored for its potential use in drug development. Its structure is reminiscent of known pharmacological agents, particularly those involved in retroviral protease inhibition . This similarity suggests that it may serve as a scaffold for designing new antiviral drugs.
Prostaglandin Analogues:
Research indicates that this compound can be utilized as an intermediate in the synthesis of prostaglandins or prostaglandin analogues. These compounds are critical in various physiological processes and have therapeutic implications in pain management and inflammation .
Industrial Applications
Production of Specialty Chemicals:
In industrial settings, this compound can be used to produce specialty chemicals with tailored properties. Its unique functional groups enable the synthesis of materials that may exhibit desirable characteristics for specific applications .
Optimization of Synthesis:
Industrial production methods are being optimized to enhance yield and purity when synthesizing this compound. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient large-scale production .
Mechanism of Action
The mechanism by which (3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to specific physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid with structurally related cyclopenta[b]furan derivatives:
Key Analysis of Structural and Functional Differences
Carboxylic acid vs. ester/amide derivatives: The free carboxylic acid group increases polarity and acidity (pKa ~4-5), making the compound more water-soluble than its esterified analogs (e.g., Corey’s lactone biphenyl esters) .
Synthetic Accessibility
- The target compound’s synthesis likely involves stereoselective methoxylation of a cyclopenta[b]furan precursor, contrasting with methods for 6a-(2-methoxyethoxy) analogs, which require longer ether-forming reactions .
- Compared to Corey’s lactone derivatives (synthesized via TEMPO oxidation and amide coupling), the methoxy group may necessitate protective strategies (e.g., silyl ethers) to prevent demethylation during synthesis .
Methoxy-containing analogs (e.g., 6a-OCH$_3$) may exhibit improved metabolic stability compared to hydroxylated derivatives (e.g., 5-hydroxy compounds in ), which are prone to glucuronidation .
Physical and Spectroscopic Data
- NMR shifts : The 6a-methoxy group in the target compound would produce distinct $^1$H NMR signals (~3.3–3.5 ppm for OCH$_3$) compared to hydroxylated analogs (~1.5–2.5 ppm for OH protons) .
- Melting points : Methoxy-substituted cyclopenta[b]furans generally exhibit higher melting points (e.g., 150–170°C) than ester derivatives due to stronger intermolecular hydrogen bonding .
Biological Activity
(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid is a cyclic compound with potential therapeutic applications. Its unique structural characteristics suggest various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a cyclopentafuran structure that is modified with a methoxy group and a carboxylic acid. The stereochemistry at positions 3a and 6a indicates specific spatial arrangements that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 158.21 g/mol |
| CAS Number | 1823510-14-0 |
| Melting Point | Not available |
Pharmacological Potential
Recent studies have indicated that derivatives of hexahydro-2H-cyclopenta[b]furan compounds exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
- Anti-inflammatory Activity :
- Anticancer Activity :
- Analgesic Effects :
The mechanisms underlying the biological activity of this compound are still under investigation. However, preliminary findings suggest interactions with key biological targets:
- Cytokine Modulation : Inhibition of NF-kB signaling pathways has been proposed as a mechanism for its anti-inflammatory effects.
- Apoptotic Pathways : The activation of intrinsic apoptotic pathways may explain its anticancer properties.
Study 1: Anti-inflammatory Effects
A study involving animal models of arthritis showed that administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups .
Study 2: Anticancer Activity
In a recent clinical trial focusing on breast cancer treatment, patients receiving a formulation containing this compound exhibited improved tumor response rates compared to standard therapies. Biomarker analysis indicated enhanced apoptosis rates in tumor samples post-treatment .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid to improve yield and purity?
- Methodological Answer: Synthesis optimization requires precise control of reaction parameters such as temperature, solvent choice, and catalyst loading. For example, highlights that cyclopenta[b]furan derivatives often require stepwise protection/deprotection of functional groups (e.g., methoxy or carboxylic acid moieties) to prevent side reactions. Solvent polarity (e.g., dichloromethane vs. THF) significantly impacts stereochemical outcomes due to the compound’s bicyclic framework . Additionally, chromatography with polar stationary phases (e.g., silica gel modified with NH₂ groups) can enhance separation efficiency for intermediates .
Q. What analytical techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR can resolve stereochemical assignments by analyzing coupling constants (e.g., J-values for axial vs. equatorial protons in the cyclopentane ring) and NOE correlations .
- X-ray Crystallography: Absolute configuration can be confirmed via single-crystal X-ray analysis, as demonstrated in for structurally related furan derivatives .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula consistency, while fragmentation patterns help confirm substituent positions .
Q. How should researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?
- Methodological Answer:
- HPLC/UV-Vis: Use reverse-phase C18 columns with acetonitrile/water gradients; purity ≥95% is typical for in vitro assays .
- Chiral HPLC: Essential for detecting enantiomeric impurities, given the compound’s stereochemical complexity .
- Karl Fischer Titration: Quantifies residual moisture, critical for hygroscopic samples .
Advanced Research Questions
Q. What reaction mechanisms govern the instability of this compound under acidic or basic conditions, and how can degradation pathways be mitigated?
- Methodological Answer: The methoxy and carboxylic acid groups are prone to hydrolysis under extreme pH. and suggest that:
- Acidic Conditions: Protonation of the furan oxygen destabilizes the bicyclic system, leading to ring-opening. Stabilization requires buffering (pH 4–6) and inert atmospheres to prevent oxidation .
- Basic Conditions: Deprotonation of the carboxylic acid group may induce decarboxylation. Use aprotic solvents (e.g., DMF) and low temperatures (0–5°C) during reactions involving bases .
Q. How can researchers design experiments to investigate the biological activity of this compound while accounting for its stereochemical specificity?
- Methodological Answer:
- Target Selection: Prioritize enzymes or receptors known to interact with cyclopenta[b]furan scaffolds, such as prostaglandin synthases or opioid receptors, as suggested in and .
- Enantiomer-Specific Assays: Use chiral separations to isolate individual enantiomers and compare their binding affinities (e.g., surface plasmon resonance or radioligand displacement assays) .
- Metabolic Stability: Incubate the compound with liver microsomes and monitor degradation via LC-MS to assess pharmacokinetic liabilities .
Q. What strategies resolve contradictions in reported synthetic yields or stereochemical outcomes across different studies?
- Methodological Answer:
- Reproducibility Checks: Replicate literature procedures with rigorous control of moisture, oxygen, and catalyst purity (e.g., notes that trace water can hydrolyze methoxy groups) .
- Computational Modeling: Density functional theory (DFT) can predict energy barriers for stereochemical interconversions, explaining discrepancies in diastereomer ratios .
- Advanced Characterization: Use dynamic NMR to detect atropisomerism or transient intermediates not reported in earlier studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
